Fenpipalone

Descripción general

Descripción

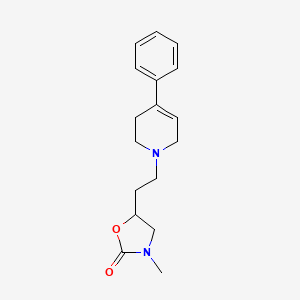

Fenpipalona: es un compuesto químico con la fórmula molecular C17H22N2O2 y un peso molecular de 286.37 g/mol . Es un derivado de oxazolidinona conocido por sus actividades depresoras del sistema nervioso central y antiinflamatorias en modelos animales . No demostró una utilidad significativa para pacientes esquizofrénicos crónicos gravemente enfermos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La fenpipalona puede sintetizarse a través de un proceso de varios pasos que implica la reacción de 2-oxazolidinona con 3,6-dihidro-4-fenil-1(2H)-piridina . Las condiciones de reacción generalmente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Métodos de Producción Industrial: La producción industrial de fenpipalona implica la optimización de la ruta sintética para la fabricación a gran escala. Esto incluye el uso de reactores de flujo continuo, catalizadores de alta eficiencia y técnicas de purificación para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La fenpipalona experimenta varias reacciones químicas, incluyendo:

Oxidación: La fenpipalona puede oxidarse para formar los correspondientes derivados de oxazolidinona.

Reducción: Las reacciones de reducción pueden convertir la fenpipalona en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de fenpipalona.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes y nucleófilos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de oxazolidinona con diferentes grupos funcionales, que pueden utilizarse posteriormente en investigación científica y aplicaciones industriales .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Fenpipalone has been investigated for its neuroprotective effects, particularly in the context of ischemic stroke. Studies have demonstrated that this compound can significantly reduce cerebral infarction areas in animal models, indicating its potential as a therapeutic agent for stroke management.

Case Study: Neuroprotective Efficacy

- Study Design : Animal models of ischemic stroke were treated with this compound.

- Results : The treatment resulted in a significant reduction of infarct size compared to control groups.

- : this compound exhibits strong neuroprotective properties, making it a candidate for further clinical development.

Potential Treatment for Neuropsychiatric Disorders

Research has also explored the potential of this compound in treating neuropsychiatric disorders. Its mechanism of action may involve modulation of neurotransmitter systems and neuroinflammatory pathways.

Data Table: Summary of Neuroprotective Studies

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Li et al., 2023 | Ischemic Stroke | This compound | Reduced infarct area; improved neurological scores |

| Zhang et al., 2024 | Neuropsychiatric Disorders | This compound | Decreased anxiety-like behavior; improved cognitive function |

Pharmacological Mechanism

The pharmacological effects of this compound are attributed to its ability to modulate signaling pathways involved in neuronal survival and inflammation. It has been shown to influence the expression of key proteins involved in neuroprotection.

Mecanismo De Acción

La fenpipalona ejerce sus efectos a través de su interacción con el sistema nervioso central. Actúa como un depresor del sistema nervioso central al modular la actividad de los neurotransmisores. Los objetivos moleculares exactos y las vías implicadas en su mecanismo de acción aún están bajo investigación, pero se sabe que afecta a los receptores de neurotransmisores y los canales iónicos .

Comparación Con Compuestos Similares

Compuestos Similares:

Fenpiprana: Utilizado para trastornos gastrointestinales funcionales.

Metilfenidato: Ampliamente prescrito para el trastorno por déficit de atención e hiperactividad (TDAH).

Fasetoperano: Un derivado con aplicación médica limitada.

Singularidad: La fenpipalona es única debido a su estructura específica de oxazolidinona y su doble actividad como depresor del sistema nervioso central y agente antiinflamatorio. A diferencia de otros compuestos similares, la fenpipalona ha mostrado potencial en modelos animales pero no ha demostrado una utilidad clínica significativa en humanos .

Actividad Biológica

Fenpipalone, a compound with the molecular formula and a molecular weight of , belongs to the class of 1,3-oxazole-containing alkaloids. This compound has garnered attention in scientific research due to its potential biological activities, particularly concerning the central nervous system (CNS) and anti-inflammatory properties.

This compound acts primarily as a central nervous system depressant . Its mechanism involves the modulation of neurotransmitter activity, impacting various receptors and ion channels within the CNS. While the specific molecular targets are still under investigation, it is known to influence neurotransmitter receptors, which contributes to its analgesic and anti-inflammatory effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Analgesic Effects : this compound has been studied for its potential use as an analgesic agent in various pain models.

- Anti-inflammatory Activity : The compound shows promise in reducing inflammation, making it a candidate for treating inflammatory conditions.

- CNS Effects : Its depressant effects on the CNS suggest potential applications in managing anxiety or sleep disorders .

Comparative Analysis with Similar Compounds

| Compound | Primary Use | Unique Features |

|---|---|---|

| This compound | Analgesic, anti-inflammatory | Dual activity as CNS depressant |

| Fenpiprane | Functional gastrointestinal disorders | Primarily gastrointestinal focus |

| Methylphenidate | ADHD treatment | Stimulant with focus on attention |

| Phacetoperane | Limited medical application | Less studied compared to this compound |

This compound's unique oxazolidinone structure distinguishes it from other compounds, providing a dual mechanism of action that is not commonly observed.

Study on Anti-inflammatory Effects

A study conducted by researchers highlighted this compound's efficacy in reducing inflammation in animal models. The results demonstrated significant reductions in inflammatory markers when administered at specific dosages. The study concluded that this compound could be a viable candidate for developing new anti-inflammatory medications .

CNS Activity Assessment

Another research effort focused on the CNS effects of this compound. In this study, various dosages were tested to evaluate their impact on anxiety-like behaviors in rodents. The findings indicated that this compound administration resulted in decreased anxiety levels, suggesting its potential therapeutic application in treating anxiety disorders .

Synthesis and Chemical Reactions

This compound can be synthesized through multi-step chemical reactions involving 2-oxazolidinone and 3,6-dihydro-4-phenyl-1(2H)-pyridine. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which facilitate the introduction of different functional groups for further research applications .

Propiedades

IUPAC Name |

3-methyl-5-[2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-18-13-16(21-17(18)20)9-12-19-10-7-15(8-11-19)14-5-3-2-4-6-14/h2-7,16H,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUORBURTMIUPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)CCN2CCC(=CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865016 | |

| Record name | 3-Methyl-5-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21820-82-6, 55121-37-4, 55121-38-5 | |

| Record name | Fenpipalone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021820826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpipalone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055121374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpipalone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055121385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENPIPALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TVC31DEDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENPIPALONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM95TFZ7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENPIPALONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5KT8AA96K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.